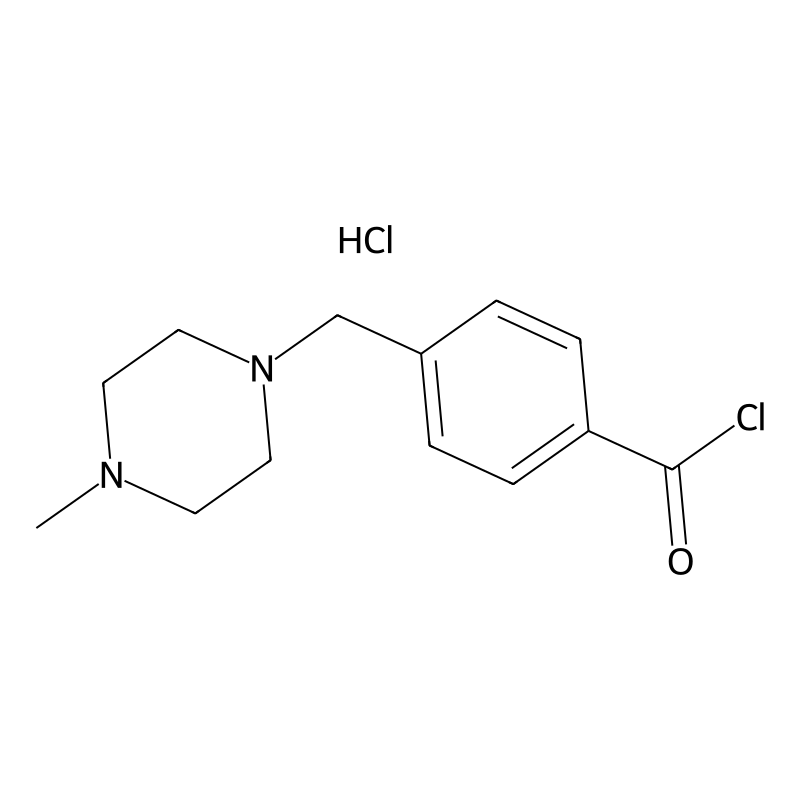

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride, also known as 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride, is a chemical compound with the molecular formula C₁₃H₁₈Cl₂N₂O. It is primarily recognized as an intermediate in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myelogenous leukemia and gastrointestinal stromal tumors. The compound features a benzoyl chloride moiety linked to a 4-methylpiperazine group, which contributes to its biological activity and chemical reactivity .

Organic chlorides like MPCBH can be corrosive and react with moisture to release hydrochloric acid fumes. It's likely that MPCBH poses similar hazards:

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

- Formation of Salts: When reacted with bases, it can form salts by neutralizing the hydrochloric acid .

The primary biological significance of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride lies in its role as an intermediate in the synthesis of Imatinib. Imatinib acts as a selective inhibitor of BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of chronic myelogenous leukemia. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological properties. Additionally, derivatives and analogs of this compound are being explored for their potential therapeutic applications in oncology and other diseases .

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride typically involves several steps:

- Formation of Benzoyl Chloride: Benzoyl chloride is synthesized from benzoic acid and thionyl chloride or phosphorus pentachloride.

- Methylation of Piperazine: 4-Methylpiperazine is prepared through the alkylation of piperazine with methyl iodide.

- Coupling Reaction: The benzoyl chloride is then reacted with 4-methylpiperazine under controlled conditions (usually in an inert atmosphere) to yield the desired product.

- Hydrochloride Salt Formation: The final product can be converted into its dihydrochloride salt by reacting it with hydrochloric acid .

The primary application of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is as an intermediate in pharmaceutical synthesis, particularly for producing Imatinib. Its utility extends to research settings where it is used for developing new analogs aimed at enhancing efficacy or reducing side effects associated with existing therapies. Furthermore, due to its structural characteristics, it may also find applications in medicinal chemistry for designing new compounds targeting similar pathways .

Studies on the interactions of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride focus on its reactivity with various nucleophiles and its role in drug development. It has been shown that modifications to the piperazine ring or benzoyl group can significantly affect biological activity and selectivity towards specific targets. Research continues to explore how changes in molecular structure influence pharmacodynamics and pharmacokinetics, aiming to optimize therapeutic outcomes for cancer treatments .

Several compounds share structural similarities with 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Imatinib | C29H31N7O2S | A potent BCR-ABL inhibitor; widely used in cancer therapy. |

| Nilotinib | C28H26ClN7O2S | Another BCR-ABL inhibitor; designed to overcome resistance to Imatinib. |

| Dasatinib | C22H26ClN7O2S | A dual BCR-ABL and SRC family kinase inhibitor; used for resistant cases. |

Uniqueness: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride stands out due to its specific role as an intermediate in synthesizing these larger, more complex molecules while maintaining distinct chemical properties that facilitate further modifications leading to novel therapeutic agents .